1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene

Catalog No.
S707417
CAS No.
29002-55-9
M.F
C12H16Cl2
M. Wt
231.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene

CAS Number

29002-55-9

Product Name

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene

IUPAC Name

1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene

Molecular Formula

C12H16Cl2

Molecular Weight

231.16 g/mol

InChI

InChI=1S/C12H16Cl2/c1-7-8(2)10(4)12(6-14)11(5-13)9(7)3/h5-6H2,1-4H3

InChI Key

CAFQJTNKSNWMBW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C)CCl)CCl)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)CCl)CCl)C)C

BCMD is a synthetic organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid at room temperature []. Due to its structure with reactive chloromethyl groups, BCMD has been of interest in scientific research, particularly in the field of polymer chemistry [].


Molecular Structure Analysis

BCMD has a benzene ring structure with four methyl groups at positions 2, 3, 5, and 6, and two chloromethyl groups attached at positions 1 and 4 (para positions). This symmetrical structure contributes to its stability and hydrophobic character []. The presence of the electron-withdrawing chlorine atoms slightly reduces the electron density of the benzene ring.

The key feature of BCMD is the presence of the chloromethyl groups (CH2Cl). These groups are highly reactive due to the polarity of the carbon-chlorine bond and the electrophilic character of the methylene carbon. This reactivity allows BCMD to participate in various chemical reactions, particularly those involving nucleophilic substitution.


Chemical Reactions Analysis

Synthesis

BCMD can be synthesized through various methods, but a common approach involves the Friedel-Crafts alkylation of durene with formaldehyde and hydrochloric acid as a catalyst [].

C6(CH3)4  + 2 CH2O + 2 HCl ->  C6(CH3)4(CH2Cl)2 + 2 H2ODurene                 BCMD

Decomposition

BCMD is thermally unstable and decomposes at high temperatures, releasing volatile organic compounds (VOCs) such as hydrochloric acid and chloromethane.

Other Reactions

The primary reactive sites in BCMD are the chloromethyl groups. BCMD can undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. These reactions can lead to the formation of cross-linked polymers or other functionalized derivatives [].

Note

Due to the hazardous nature of BCMD, detailed experimental procedures for these reactions are not readily available in scientific literature.

Physical and Chemical Properties

  • Molecular Formula: C12H16Cl2
  • Molecular Weight: 231.16 g/mol []
  • Physical State: Colorless liquid at room temperature []
  • Melting Point: Data not readily available
  • Boiling Point: Data not readily available
  • Solubility: Slightly soluble in organic solvents like dichloromethane and benzene []
  • Stability: Thermally unstable, decomposes at high temperatures

BCMD is a hazardous compound due to its following properties:

  • Carcinogenicity: BCMD is a known human carcinogen and can cause lung cancer upon inhalation exposure.
  • Mutagenicity: BCMD can damage DNA, leading to mutations and potential genetic defects.
  • Skin and Eye Irritation: BCMD can cause severe irritation and burns upon contact with skin and eyes.

Precursor for Crosslinking Agents

BCMT, similar to BCMB, possesses two chloromethyl groups that can readily react with other molecules, forming covalent bonds. This property makes BCMT a potential candidate for the development of crosslinking agents. Crosslinking agents are used to link individual molecules together, creating a network or polymer. In scientific research, crosslinking agents find applications in various fields, including:

  • Bioconjugation: Crosslinking agents can be used to attach biomolecules like antibodies, enzymes, or drugs to other molecules, such as carrier particles or surfaces, for targeted delivery or diagnostics .
  • Hydrogels: BCMT, if proven effective, could be used in the development of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. Hydrogels have numerous applications in drug delivery, tissue engineering, and biosensors .

Potential Research Areas

Due to the limited research available on BCMT itself, further investigation is needed to explore its potential applications in scientific research. Here are some potential areas for future exploration:

  • Synthesis and characterization: Research is needed to develop efficient and scalable methods for synthesizing BCMT and to characterize its physical and chemical properties.
  • Reactivity studies: Studies are needed to understand the reactivity of BCMT's chloromethyl groups with various functional groups under different reaction conditions.
  • Development of crosslinking agents: Based on the reactivity studies, BCMT could be explored for the development of novel crosslinking agents with tailored properties for specific applications in different scientific fields.
Typical of chloromethylated compounds:

  • Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or alcohols.
  • Elimination Reactions: Under certain conditions, it can lose hydrogen chloride to form alkenes.
  • Cross-Coupling Reactions: It can participate in reactions such as Suzuki or Heck coupling due to the presence of reactive halogen atoms.

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene can be synthesized through several methods:

  • Chloromethylation of Tetramethylbenzene: This method involves treating tetramethylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.
  • Electrophilic Aromatic Substitution: The introduction of chloromethyl groups onto the aromatic ring can be achieved via electrophilic aromatic substitution reactions.

Both methods allow for the selective introduction of chloromethyl groups onto the benzene ring.

This compound has several potential applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other organic compounds.
  • Material Science: Due to its unique structure, it may be used in developing polymers or coatings with specific properties.
  • Pharmaceuticals: Its derivatives might be explored for use in drug development due to possible biological activities.

Interaction studies involving 1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene are essential for understanding its reactivity and potential applications. These studies typically focus on:

  • Reactivity with Nucleophiles: Understanding how this compound interacts with various nucleophiles helps predict its behavior in synthetic pathways.
  • Toxicological Assessments: Evaluating potential toxic effects when interacting with biological systems is crucial for safety assessments.

Several compounds share structural similarities with 1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,2-Dichloro-3,4-dimethylbenzeneC₈H₈Cl₂Contains two chlorine atoms; fewer methyl groups.
1-Chloro-2-methyl-3-nitrobenzeneC₇H₆ClN₁O₂Contains a nitro group; different reactivity.
1-Chloro-2-(chloromethyl)benzeneC₈H₇Cl₂Similar chloromethyl group; simpler structure.

Uniqueness

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene stands out due to its combination of multiple methyl groups and chloromethyl substituents on a benzene ring. This unique arrangement enhances its potential reactivity and applications compared to simpler chlorinated or methylated benzene derivatives.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

29002-55-9

Wikipedia

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene

Dates

Modify: 2023-08-15

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